![molecular formula C18H26N2O2 B1434684 tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1330766-05-6](/img/structure/B1434684.png)
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Descripción general
Descripción
Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound known for its unique structure, which includes a diazaspiro moiety connected to a phenyl group and a tert-butyl ester. This compound's complex stereochemistry and diverse functional groups make it significant in various research fields, including organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can be achieved through several methods:
Staudinger Reaction: This involves the use of a nitrone and a diazo compound, yielding a spirocyclic intermediate that can be further modified.
Reductive Amination: Starting from a ketone precursor, reductive amination using amine and reducing agents can form the spirocyclic structure.
Cyclization Reactions: Cyclization of appropriate intermediates under acidic or basic conditions can produce the desired spirocyclic compound.
Industrial Production Methods:
While the compound is primarily synthesized on a laboratory scale, scalable methods might involve continuous flow chemistry techniques and the optimization of reaction conditions to increase yield and purity. These methods often include high-pressure hydrogenation, use of protective groups, and stepwise synthesis to manage the compound's stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions at the phenyl ring or the nitrogen atoms, forming various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or reduce double bonds within the spirocyclic structure.
Substitution: This compound can participate in substitution reactions, especially nucleophilic substitutions at the ester or spirocyclic nitrogen sites.
Common Reagents and Conditions:
Oxidation Reagents: KMnO4, H2O2, or PCC under mild to moderate conditions.
Reduction Reagents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles like amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.
Reduction Products: Alcohols and reduced nitrogen compounds.
Substitution Products: Compounds where ester or nitrogen atoms are replaced with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
In organic synthesis, tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate serves as a precursor or intermediate for complex molecule construction. Its unique structure facilitates the formation of diverse chemical entities used in drug discovery and development.
Biology:
The compound's spirocyclic structure exhibits biological activity, making it a candidate for biochemical studies. It's used in the design of enzyme inhibitors and as a scaffold for developing new pharmaceuticals.
Medicine:
In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Its derivatives are investigated for therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry:
Industrial applications include its use in the synthesis of specialty chemicals and materials. The compound's functional versatility allows it to be incorporated into polymers, coatings, and advanced materials.
Mecanismo De Acción
Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects through interaction with specific molecular targets, including enzymes and receptors. Its spirocyclic structure enhances binding affinity and selectivity, modulating biological pathways involved in disease processes. The compound's mechanism of action often involves inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar spirocyclic compounds include:
Spiro[4.5]decane derivatives: Known for their rigid structure and biological activity.
Diazaspiro[3.3]heptane compounds: These smaller analogs exhibit different stereochemical properties and reactivity.
Uniqueness:
Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate stands out due to its specific diazaspiro configuration and functional group diversity, offering unique reactivity and applications in research and industry. Its combination of a spirocyclic core with phenyl and tert-butyl groups provides distinctive chemical and biological properties compared to other spirocyclic compounds.
This compound's unique structure and versatile reactivity continue to make it a subject of extensive study and application across various scientific disciplines.
Propiedades
IUPAC Name |
tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRJUSMARDPBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


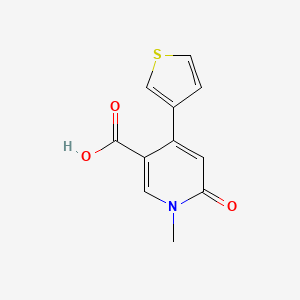
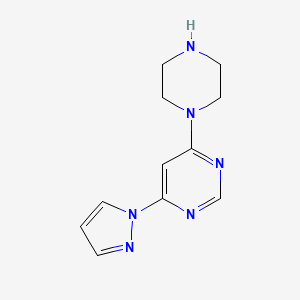
![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)
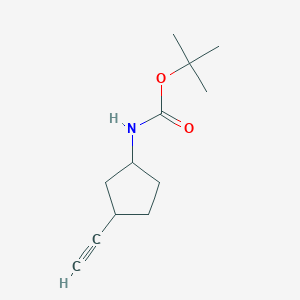
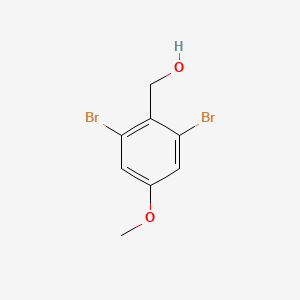
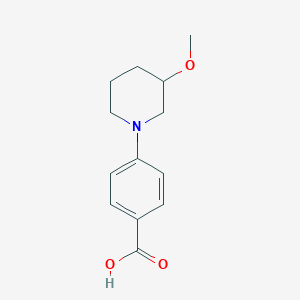
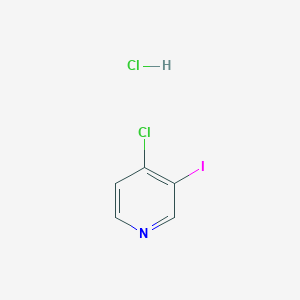
![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
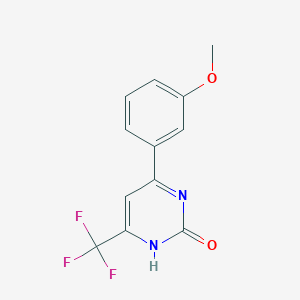

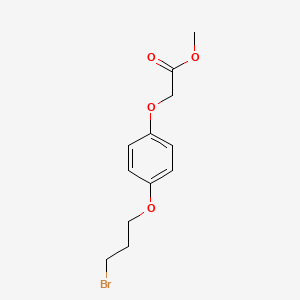
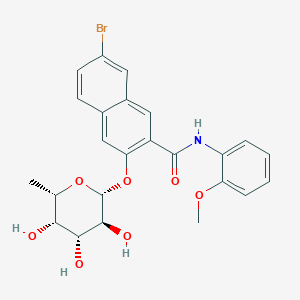
![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
